18F-fluoro-6-thia-heptadecanoic acid is a radiolabeled compound used primarily in positron emission tomography (PET) imaging to assess fatty acid metabolism. This compound, commonly referred to as 18F-FTHA, has gained prominence in the study of lipid metabolism, particularly in cardiac tissues. The interest in 18F-FTHA arises from its ability to provide insights into fatty acid uptake and oxidation, making it a valuable tool in both clinical and research settings.
18F-fluoro-6-thia-heptadecanoic acid is synthesized using cyclotron-produced fluorine-18, which is generated through the nuclear reaction of oxygen-18 with protons. The synthesis involves several chemical steps that include nucleophilic substitution and hydrolysis, ensuring the final product is suitable for imaging applications. The compound's production has been optimized over the years, leading to improved yields and purity levels for clinical use .
18F-FTHA belongs to the class of radiopharmaceuticals specifically designed for metabolic imaging. It is categorized under fatty acid analogs due to its structural similarity to natural fatty acids, which allows it to mimic their behavior in biological systems. This classification facilitates its use in studying metabolic pathways involving fatty acids .
The synthesis of 18F-fluoro-6-thia-heptadecanoic acid involves a two-step process:
The molecular structure of 18F-fluoro-6-thia-heptadecanoic acid consists of a heptadecanoic acid backbone modified with a fluorine atom at the sixth position and a sulfur atom incorporated into the structure. This unique configuration allows it to mimic natural fatty acids while providing distinct imaging properties due to the presence of fluorine-18.
The primary chemical reactions involved in the synthesis of 18F-FTHA include:
These reactions are crucial for ensuring that the final product retains its integrity and functionality as a radiotracer for PET imaging .
The mechanism by which 18F-fluoro-6-thia-heptadecanoic acid operates involves its uptake by tissues that utilize fatty acids as a primary energy source. Once administered, 18F-FTHA enters cells via specific transport mechanisms similar to those used by natural fatty acids.
The primary applications of 18F-fluoro-6-thia-heptadecanoic acid include:
The development of 14(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid ([¹⁸F]FTHA) marked a pivotal advancement in nuclear medicine's ability to probe fatty acid metabolism in vivo. First synthesized in 1991 by DeGrado et al. [5], this radiotracer was designed as a sulfur-substituted long-chain fatty acid analog. The strategic replacement of a methylene group with sulfur at the β-position (C6) served a dual purpose: it permitted straightforward ¹⁸F-fluorine labeling while creating a metabolic blockade that prevented complete β-oxidation [5]. This molecular design ensured that after cellular uptake and activation to acyl-CoA, the tracer would undergo initial steps of mitochondrial β-oxidation but become trapped as ¹⁸F-labeled intermediates due to the thiaether linkage.
Early validation studies in murine models demonstrated that [¹⁸F]FTHA accumulation correlated with fatty acid utilization rates in tissues like the myocardium [5]. However, initial radiosynthesis methods were labor-intensive and produced variable yields. A significant milestone was achieved in 2018 with the implementation of Good Manufacturing Practice (GMP)-compliant automated synthesis using vessel-based systems, yielding radiochemical purity >99% but with modest radiochemical yields (RCY) of 5.52±2.38% [3]. The recent transition to cassette-based platforms (e.g., Elixys Flex/Chem) further revolutionized production, doubling RCY to 13.01±5.63% while maintaining high purity standards (>99%) [3]. This evolution in synthesis has enabled broader preclinical and clinical accessibility.
Table 1: Evolution of [¹⁸F]FTHA Radiosynthesis Methods
Synthesis Platform | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) | Synthesis Duration |
---|---|---|---|
Vessel-based (Conventional) | 5.52% ± 2.38% | >99% | 73 min |
Cassette-based (Elixys) | 13.01% ± 5.63% | >99% | 80 min |
Key Improvement | >2-fold increase | Consistent high purity | Marginal increase |
[¹⁸F]FTHA serves as a versatile PET probe for quantifying fatty acid uptake across diverse tissues. Upon intravenous administration, it binds to albumin and enters cells via facilitated transport proteins (e.g., FABP, CD36) and passive diffusion. Intracellularly, it undergoes partial β-oxidation or esterification into complex lipids, leading to metabolic trapping [7]. Quantification typically employs the Patlak graphical analysis method, which estimates the net influx rate (Ki) using metabolite-corrected plasma input functions [1]. This approach is valid for tissues exhibiting irreversible uptake over the scan duration (e.g., liver, skeletal muscle, myocardium).
Recent clinical and preclinical studies highlight its multi-organ applicability:
A critical innovation enhancing quantification accuracy is the development of high-resolution radiometabolite analysis (RMA). A 2024 study introduced a thin-layer chromatography (TLC) method resolving seven plasma radiometabolites, improving parent fraction measurement accuracy by 7.2 percentage points compared to earlier techniques [1]. This advancement is vital for robust input function modeling during dynamic PET scans.
[¹⁸F]FTHA offers distinct advantages over traditional tracers like [¹¹C]palmitate, primarily due to its balanced metabolic kinetics and favorable radionuclide properties:
Metabolic Stability vs. [¹¹C]Palmitate: [¹¹C]Palmitate undergoes rapid β-oxidation (<10 minutes), releasing [¹¹C]CO₂ that complicates kinetic modeling [9]. In contrast, [¹⁸F]FTHA’s sulfur-mediated metabolic blockade results in prolonged tissue retention (trapping 70-80% of accumulated tracer), enabling clearer PET signal quantification [5]. Studies in pigs show [¹⁸F]FTHA generates lower levels of labeled triglycerides at 40 minutes post-injection (82±6% under hyperinsulinemia) compared to [¹¹C]palmitate derivatives, reducing background interference [6].
Half-Life and Logistical Feasibility: The 110-minute half-life of ¹⁸F permits extended dynamic scans and facilitates tracer distribution to satellite facilities, unlike [¹¹C] (t₁/₂=20 min), which requires on-site cyclotron production [3]. This extends the scope of clinical studies, including stress-test protocols and multi-bed position imaging.
Sensitivity to Metabolic States: [¹⁸F]FTHA exhibits reproducible kinetic differences between fasting and postprandial states. Test-retest studies in overweight humans show consistent plasma standardized uptake value (SUV) and parent fraction measurements, with significantly altered kinetics under insulin stimulation [1]. This reliability is critical for investigating metabolic diseases like diabetes or obesity.
Table 2: Comparison of Fatty Acid PET Tracers
Tracer | Metabolic Pathway | Key Limitation | Half-Life | Primary Application |
---|---|---|---|---|
[¹⁸F]FTHA | Partial β-oxidation & esterification | Variable lumped constant in hypoxia | 110 min | Multi-organ fatty acid uptake |
[¹¹C]Palmitate | Complete β-oxidation to CO₂ | Rapid metabolite generation complicates modeling | 20 min | Myocardial oxidation kinetics |
18F-FPIA (Short-chain) | Carnitine conjugation & excretion | Does not undergo β-oxidation | 110 min | Tumor short-chain metabolism |
Abbreviation Key
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1